Glhy lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gamma-hydroxybutyric acid (GHB) is a naturally occurring compound in the central nervous system. It is synthesized from gamma-aminobutyric acid (GABA) and is involved in various physiological and biochemical processes. One of the derivatives of GHB is gamma-lactone, also known as 4-hydroxybutyrolactone (GBL). GBL is a cyclic ester that is used in various scientific research applications due to its unique chemical properties and mechanism of action.

Mecanismo De Acción

GBL acts as a prodrug for GHB, which means that it is metabolized in the body to produce GHB. GHB is a potent neurotransmitter that acts on the GABA receptors in the brain. It has a sedative effect on the central nervous system and is used as a prescription drug for the treatment of narcolepsy and cataplexy. GBL is also used as a recreational drug due to its sedative and euphoric effects.

Efectos Bioquímicos Y Fisiológicos

GBL has various biochemical and physiological effects on the body. It is rapidly absorbed into the bloodstream and metabolized into GHB, which crosses the blood-brain barrier and acts on the GABA receptors in the brain. GHB has a sedative effect on the central nervous system and can induce sleep and relaxation. It also has anticonvulsant properties and is used as a treatment for epilepsy. GBL can also cause nausea, vomiting, and respiratory depression at high doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

GBL has several advantages for lab experiments. It is a versatile solvent and reagent that can be used in various organic synthesis reactions. It is also relatively inexpensive and readily available. However, GBL is a controlled substance in some countries and requires special permits and licenses for use in research. It is also highly toxic and can cause serious health hazards if not handled properly.

Direcciones Futuras

There are several future directions for the use of GBL in scientific research. One potential application is in the synthesis of new polymers and resins with unique properties. GBL can also be used as a precursor for the synthesis of new drugs with sedative and anticonvulsant properties. Further research is needed to explore the potential therapeutic applications of GBL and its derivatives. Additionally, there is a need for more research on the safety and toxicity of GBL and its effects on the environment.

Métodos De Síntesis

GBL can be synthesized from GHB by the process of acid-catalyzed lactonization. In this process, GHB is treated with a strong acid such as sulfuric acid or hydrochloric acid, which converts it into GBL. The reaction is carried out at a high temperature and under controlled conditions to ensure maximum yield and purity.

Aplicaciones Científicas De Investigación

GBL is used in various scientific research applications due to its unique chemical properties. It is used as a solvent and reagent in organic synthesis, particularly in the synthesis of polymers and resins. GBL is also used as a precursor for the synthesis of gamma-butyrolactone (GBL), which is a widely used industrial solvent.

Propiedades

Número CAS |

104013-53-8 |

|---|---|

Nombre del producto |

Glhy lactone |

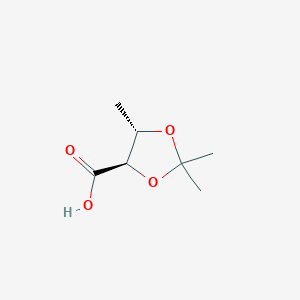

Fórmula molecular |

C6H11NO6 |

Peso molecular |

193.15 g/mol |

Nombre IUPAC |

(2Z,3R,4S,5S,6R)-2-hydroxyimino-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H11NO6/c8-1-2-3(9)4(10)5(11)6(7-12)13-2/h2-5,8-12H,1H2/b7-6-/t2-,3-,4+,5-/m1/s1 |

Clave InChI |

PJCCUACQELNHMX-YPCNXFFRSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H](/C(=N/O)/O1)O)O)O)O |

SMILES |

C(C1C(C(C(C(=NO)O1)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(=NO)O1)O)O)O)O |

Sinónimos |

GLHY LACTONE gluconohydroximo-1,5-lactone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

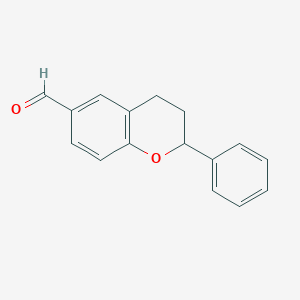

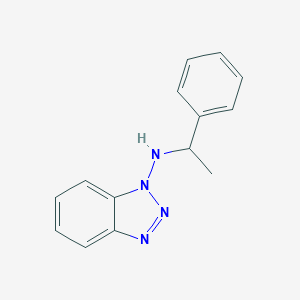

![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)